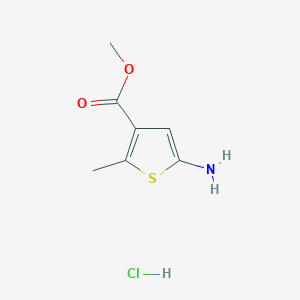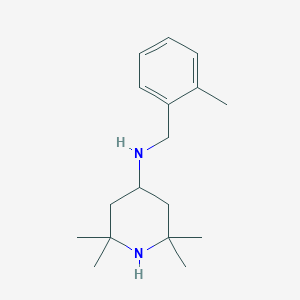
(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is an organic compound that features a benzyl group substituted with a methyl group and a piperidine ring substituted with four methyl groups
Aplicaciones Científicas De Investigación
(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve exploring its potential applications. For example, amines are used in a wide range of industries, including the pharmaceutical, agricultural, and materials industries . This specific compound could potentially have unique properties due to its particular structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of 2-methylbenzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: 2-Methylbenzaldehyde, 2-Methylbenzoic acid.
Reduction: 2-Methylbenzylamine, 2-Methylbenzyl alcohol.
Substitution: 2-Methyl-4-nitrobenzyl, 2-Methyl-4-bromobenzyl.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzylamine: Similar structure but lacks the piperidine ring.
2,2,6,6-Tetramethylpiperidine: Similar structure but lacks the benzyl group.
Benzylamine: Similar structure but lacks the methyl and piperidine substitutions.
Uniqueness
(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is unique due to the combination of its benzyl and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
2,2,6,6-tetramethyl-N-[(2-methylphenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-13-8-6-7-9-14(13)12-18-15-10-16(2,3)19-17(4,5)11-15/h6-9,15,18-19H,10-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEUJBRCXJNTFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CC(NC(C2)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
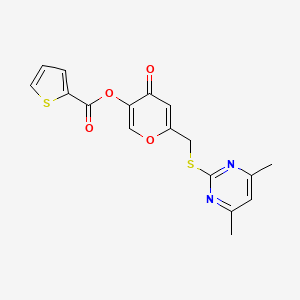
![3-(BENZENESULFONYL)-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2402397.png)
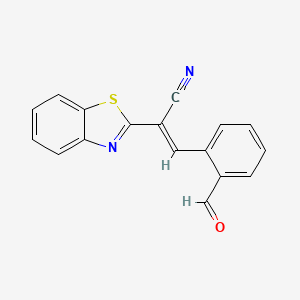
![8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2402401.png)
![3-[3-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]propanamide](/img/structure/B2402402.png)
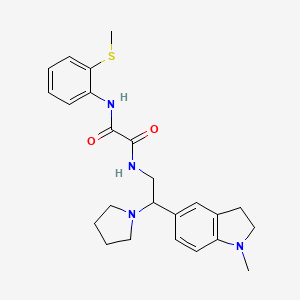

![2-[4-(6-Methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2402405.png)
![5-[(3R,4R)-3-Cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2402407.png)

![3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide](/img/structure/B2402411.png)
![Meso-(6R,9R)-2-Tert-Butyl 9-Methyl 2-Azaspiro[5.5]Undecane-2,9-Dicarboxylate](/img/structure/B2402412.png)
